L-Valine hydrochloride

Descripción

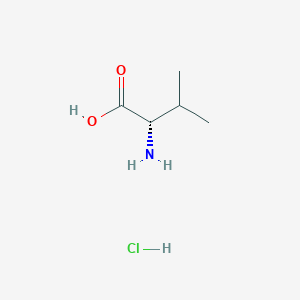

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2S)-2-amino-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETBVOLWZWPMKR-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938605 |

Source

|

| Record name | Valine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17498-50-9 |

Source

|

| Record name | L-Valine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17498-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-valine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Valine Hydrochloride: A Technical Guide to Solubility in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the solubility of L-Valine hydrochloride in various research buffers. L-Valine, an essential branched-chain amino acid, and its hydrochloride salt are fundamental components in numerous scientific and pharmaceutical applications. Understanding its solubility characteristics is paramount for accurate experimental design, formulation development, and achieving reproducible results. While publicly available quantitative solubility data for this compound in specific research buffers like Tris and HEPES is limited, this guide provides existing data and a detailed experimental protocol for its determination.

Quantitative Solubility Data

The solubility of L-Valine and its hydrochloride salt is significantly influenced by the solvent, pH, and temperature. As a general principle, the hydrochloride salt of amino acids exhibits greater aqueous solubility than the corresponding free amino acid. Below is a compilation of available solubility data.

Table 1: Solubility of L-Valine and this compound

| Compound | Solvent/Buffer | Temperature (°C) | Solubility |

| L-Valine | Water | 20 | 85 g/L[1] |

| L-Valine | Water | 25 | 88.5 g/L[2] |

| L-Valine | Phosphate Buffered Saline (PBS) | Not Specified | 25 mg/mL[3] |

| This compound | Tris-HCl Buffer | Not Available | Data not publicly available |

| This compound | HEPES Buffer | Not Available | Data not publicly available |

It is important to note the absence of specific solubility values for this compound in Tris and HEPES buffers in the current literature. Therefore, experimental determination is necessary for applications utilizing these buffer systems.

Key Factors Influencing this compound Solubility

Several factors can impact the solubility of this compound in a given buffer system. A thorough understanding of these is crucial for preparing stable solutions and for troubleshooting experimental inconsistencies.

-

pH: The pH of the buffer is a primary determinant of solubility. L-Valine is an amphoteric molecule with an isoelectric point (pI) of approximately 5.96.[4] At this pH, its net charge is zero, and solubility is at its minimum. In solutions with pH values below the pI (acidic), the amino group is protonated, and in solutions with pH values above the pI (basic), the carboxyl group is deprotonated. This increase in charge enhances the molecule's interaction with water, thereby increasing solubility. L-Valine is known to be highly soluble in acidified aqueous solutions.[5]

-

Buffer Composition: The specific ions present in the buffer can interact with this compound. These interactions can either enhance or decrease solubility depending on the nature of the buffer components.[6][7]

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This holds true for amino acids in aqueous solutions.[2]

-

Ionic Strength: The total concentration of ions in a solution, or its ionic strength, can affect solubility. The presence of other salts in the buffer can lead to "salting-in" (increased solubility) or "salting-out" (decreased solubility) effects.[8]

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Determining this compound Solubility

The "saturation shake-flask method" is a reliable and widely used technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed procedure for its application to this compound in research buffers.

Objective

To determine the equilibrium solubility of this compound in a specific research buffer (e.g., PBS, Tris-HCl, HEPES) at a defined temperature and pH.

Materials

-

High-purity this compound

-

Pre-prepared research buffer of desired composition and pH

-

High-purity water

-

Calibrated pH meter

-

Analytical balance

-

Temperature-controlled shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size, compatible with the buffer)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Methodology

-

Buffer Preparation: Prepare the desired research buffer to the correct concentration and pH. Verify the pH using a calibrated meter.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the prepared buffer in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial for ensuring that the solution reaches saturation.

-

Equilibration: Place the sealed containers in a shaking incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Following equilibration, remove the samples and allow the undissolved solid to settle by gravity or, for a more complete separation, centrifuge the samples at high speed.

-

Sample Collection and Filtration: Carefully aspirate the supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a syringe filter to remove any remaining particulates. It is advisable to discard the initial few drops of the filtrate to prevent dilution from the filter pre-wetting.

-

Quantification:

-

Prepare a set of standard solutions of this compound with known concentrations in the same buffer used for the solubility experiment.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical technique. HPLC is often preferred due to its high specificity and sensitivity.

-

Generate a calibration curve by plotting the analytical response of the standards against their concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered sample. This value represents the equilibrium solubility.

-

References

- 1. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Valine | 72-18-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. unacademy.com [unacademy.com]

An In-depth Technical Guide on the Stability and Storage of L-Valine Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine hydrochloride, a critical component in various laboratory and pharmaceutical applications. Understanding the stability profile of this amino acid derivative is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results and the quality of final products. This document details the physicochemical properties, degradation pathways, and analytical methodologies pertinent to the stability of this compound.

Physicochemical Properties and Stability Profile

This compound, the salt form of the essential amino acid L-Valine, is generally a white crystalline powder. As an amino acid salt, it exhibits increased stability and solubility in aqueous solutions compared to its free base form, making it a preferred choice for many formulations.[1] However, like all organic molecules, it is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, humidity, light, and pH.

General Stability

Under normal and recommended storage conditions, this compound is a stable compound.[2] Its hydrochloride salt form protects the amino group, enhancing its resistance to certain degradation reactions. For solid this compound, the shelf life can be several years if stored properly.[3] In solution, its stability is highly dependent on the pH, temperature, and solvent composition.[4]

Impact of Environmental Factors

-

Temperature: Elevated temperatures accelerate the degradation of amino acids, including this compound. Thermal decomposition can lead to deamination and decarboxylation reactions.[5] Long-term storage at elevated temperatures is not recommended. For aqueous solutions, storage at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures is advisable to minimize degradation.[6]

-

Humidity and Moisture: this compound can be hygroscopic, meaning it can absorb moisture from the atmosphere.[7] The presence of water can facilitate hydrolytic degradation pathways. Therefore, it is crucial to store the solid compound in a dry environment, preferably in a desiccator, and in tightly sealed containers.[8]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in amino acids.[9][10] While L-Valine is not as susceptible as aromatic amino acids like tryptophan, it is still good practice to store it in light-resistant containers or in the dark to prevent any potential photochemical reactions.[8]

-

pH: The stability of this compound in solution is pH-dependent. In highly acidic or alkaline conditions, especially when combined with heat, degradation can be accelerated.[4] The optimal pH for stability in aqueous solutions is generally in the acidic to neutral range.

-

Oxidation: L-Valine can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.[11] Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation, especially for long-term storage of sensitive formulations.[8]

Data Presentation: Stability and Storage Parameters

The following tables summarize the key stability and storage parameters for L-Valine and its hydrochloride salt, compiled from various sources. It is important to note that specific quantitative data for this compound is limited, and some data is inferred from studies on L-Valine and other amino acid hydrochlorides.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Solid Form | Aqueous Solution | Rationale |

| Temperature | 2-8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short periods. | 2-8°C for short-term storage. -20°C to -80°C for long-term storage.[6] | Lower temperatures slow down the rate of chemical degradation.[8] |

| Humidity | Store in a desiccated environment in a tightly sealed container. | N/A | To prevent hygroscopic moisture absorption which can lead to degradation.[7] |

| Light | Protect from light. Store in an opaque container or in the dark. | Protect from light. Use amber vials or store in the dark. | To prevent photolytic degradation.[9][10] |

| Atmosphere | Standard atmosphere is generally acceptable. For highly sensitive applications, store under an inert gas (N₂, Ar). | For long-term storage, purging with an inert gas before sealing is recommended. | To minimize oxidative degradation.[8] |

Table 2: Inferred Physicochemical Properties and Stability Data for this compound

| Property | Value/Information | Reference/Comment |

| Appearance | White crystalline powder | General observation for amino acid hydrochlorides. |

| Molecular Formula | C₅H₁₂ClNO₂ | Calculated |

| Molecular Weight | 153.61 g/mol | [12] |

| Melting Point | Decomposes around 293-315°C (for L-Valine) | [13] The hydrochloride salt may have a different decomposition temperature. |

| Solubility | Soluble in water. Sparingly soluble in ethanol. | [14] Hydrochloride salts generally have enhanced water solubility.[1] |

| Hygroscopicity | Can be hygroscopic. | [7] Common for amino acids and their salts. |

| Incompatibilities | Strong oxidizing agents. | Can lead to oxidative degradation. |

| Shelf Life (Solid) | Typically 2-3 years or more under recommended conditions. | [3] Based on general data for amino acids. |

| Solution Stability | Stable for at least 24 hours at room temperature in some formulations.[15] Long-term stability is significantly improved at -20°C or -80°C.[6] | Stability is highly dependent on pH, concentration, and other components. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established practices for amino acid and pharmaceutical stability testing.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

Stability chambers (for controlled temperature, humidity, and light exposure)

-

Validated stability-indicating HPLC method (see section 3.2)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

-

Acid Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate samples at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate samples at room temperature or a slightly elevated temperature for various time points.

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the samples at room temperature, protected from light, for various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial.

-

Expose to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for an extended period (e.g., 1, 3, 7 days).

-

Dissolve the solid in a known volume of water before analysis.

-

-

Thermal Degradation (Solution):

-

Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.

-

-

Photostability Testing:

-

Expose the solid and stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10]

-

The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[17]

-

Keep control samples protected from light.

-

-

Analysis:

-

At each time point, analyze the stressed and control samples using a validated stability-indicating HPLC method.

-

Quantify the remaining this compound and any degradation products.

-

Assess peak purity to ensure the main peak is free from co-eluting degradants.

-

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, or other excipients.[18]

Objective: To quantify this compound and its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate L-Valine from its more and less polar degradation products (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm or MS detection for higher specificity and identification of degradants.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase A to create a calibration curve.

-

Sample Preparation: Dilute the samples from the forced degradation study and any stability studies to fall within the range of the calibration curve.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Identify and, if possible, quantify any degradation products.

Mandatory Visualization

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]

- 3. L-Valine reagentgrade, =98 HPLC 72-18-4 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermal decomposition of some amino acids. Valine, leucine and isoleucine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. L-バリン 塩酸塩 溶液 100 mM amino acid in 0.1 M HCl, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Valine | 72-18-4 [chemicalbook.com]

- 15. research.wur.nl [research.wur.nl]

- 16. biopharminternational.com [biopharminternational.com]

- 17. q1scientific.com [q1scientific.com]

- 18. chromatographyonline.com [chromatographyonline.com]

L-Valine Hydrochloride: A Deep Dive into its Cellular Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism and signaling. Its hydrochloride salt, L-Valine HCl, is a frequently utilized form in cellular studies due to its high solubility and stability. This technical guide provides a comprehensive overview of the molecular mechanisms through which L-Valine hydrochloride exerts its effects on cells, with a focus on key signaling pathways, metabolic regulation, and its impact on fundamental cellular processes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Core Mechanisms of Action

This compound's influence on cellular function is multifaceted, primarily revolving around its role as a building block for protein synthesis and as a signaling molecule. The key mechanisms include the activation of the mTOR signaling pathway, modulation of mitochondrial function and energy metabolism, and regulation of gene expression related to protein synthesis and cell proliferation.

Signaling Pathways

Mammalian Target of Rapamycin (mTOR) Signaling:

A central mechanism of L-Valine action is the activation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[1][2][3][4][5] L-Valine, along with other amino acids, signals to mTORC1 (mTOR Complex 1) through a series of intracellular sensors and regulatory proteins.[6][7] This activation leads to the phosphorylation of downstream effectors, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[1][3]

PI3K/Akt Signaling:

L-Valine has also been shown to activate the PI3K/Akt signaling pathway.[1][8] This pathway is upstream of mTOR and plays a crucial role in cell survival, growth, and metabolism. Activation of PI3K/Akt can further contribute to the stimulation of mTORC1.

Metabolic Effects

Mitochondrial Function and Biogenesis:

L-Valine treatment has been demonstrated to enhance mitochondrial function.[9][10][11] Studies have shown that L-Valine can increase the expression of genes involved in mitochondrial biogenesis, such as PGC-1α and PGC-1β.[2][9][10] Furthermore, it can improve mitochondrial respiration by increasing the activity of the electron transport chain complexes.[9][10]

Energy Metabolism:

As a BCAA, L-Valine can be catabolized to provide energy for the cell. It can be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[12] This is particularly important under conditions of metabolic stress.

Quantitative Data Summary

The following tables summarize quantitative data from various cellular studies investigating the effects of L-Valine.

Table 1: Effects of L-Valine on mTOR Pathway Activation

| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |

| Porcine Mammary Epithelial Cells (PMECs) | 0.5 mM | 2 hours | Increased phosphorylation of mTOR, S6K, and 4E-BP1. | [1] |

| MAC-T (Bovine Mammary Epithelial Cells) | 25.536 mM (4x) | Not Specified | Significantly increased phosphorylation of mTOR, S6K1, 4E-BP1, RPS6, and eEF2. | [3] |

| Bovine Mammary Epithelial Cells | Not Specified | Not Specified | Increased mTOR phosphorylation. | [5] |

Table 2: Effects of L-Valine on Mitochondrial Function

| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |

| C2C12 (Mouse Myoblasts) | 1.0 mM | 24 hours | Increased gene expression of PGC-1α and PGC-1β; improved basal and maximal mitochondrial respiration. | [9][11] |

| C2C12 (Mouse Myoblasts) | 0.1 mM | 24 hours | Increased oxygen consumption rate (OCR) and total ATP generation. | [10] |

Table 3: Effects of L-Valine on Cell Proliferation and Protein Synthesis

| Cell Line | L-Valine Concentration | Duration | Key Findings | Reference |

| Porcine Mammary Epithelial Cells (PMECs) | 0.5 mM | 3 days | Increased cell numbers and protein synthesis. | [4] |

| Pseudomonas saccharophila | ≥ 0.5 µmole/mg protein | Not Specified | Inhibited net protein synthesis and stimulated protein turnover. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Western Blot Analysis of mTOR Pathway Activation

This protocol describes the detection of total and phosphorylated mTOR, S6K, and 4E-BP1 proteins in cell lysates.

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at various concentrations and for different durations. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

RT-qPCR for Gene Expression Analysis

This protocol outlines the steps to measure the mRNA levels of genes involved in mitochondrial biogenesis (e.g., PGC-1α, PGC-1β).

-

Cell Culture and Treatment: As described in the Western Blot protocol.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit or a TRIzol-based method.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for the target genes and a reference gene (e.g., GAPDH or β-actin).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

High-Resolution Respirometry for Mitochondrial Function

This protocol details the measurement of oxygen consumption rates in intact or permeabilized cells to assess mitochondrial function.

-

Cell Preparation: Treat cells with this compound as previously described. Harvest and resuspend cells in a suitable respiration medium (e.g., MiR05).

-

Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Cell Loading: Add a known number of cells to the respirometer chambers.

-

Measurement of Basal Respiration: Record the routine oxygen consumption of intact cells.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT): For permeabilized cells (using digitonin), perform a SUIT protocol by sequentially adding substrates and inhibitors of the electron transport chain complexes to assess the function of each complex.

-

Data Analysis: Analyze the oxygen consumption rates using the instrument's software and normalize to cell number.

Conclusion

This compound is a potent modulator of key cellular processes, primarily through its ability to activate the mTOR and PI3K/Akt signaling pathways, leading to enhanced protein synthesis and cell proliferation. Furthermore, its role in improving mitochondrial function and contributing to cellular energy metabolism underscores its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the intricate cellular mechanisms of this compound. A thorough understanding of these mechanisms is crucial for its potential applications in various fields, including biotechnology, nutrition, and therapeutic development.

References

- 1. Robust intrinsic differences in mitochondrial respiration and H2O2 emission between L6 and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Role of L-Valine Hydrochloride in Protein Folding and Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathogenesis of numerous debilitating diseases and present significant challenges in the development and formulation of biotherapeutics. Chemical chaperones, small molecules that can stabilize proteins and prevent their aggregation, are a promising area of research. This technical guide explores the role of L-Valine hydrochloride, the salt form of the essential hydrophobic amino acid L-Valine, in the context of protein folding and aggregation. While direct quantitative data on this compound's specific effects are limited, this document synthesizes the fundamental principles of hydrophobic interactions in protein stability, the properties of hydrochloride salts, and detailed experimental protocols to provide a framework for its investigation as a potential chemical chaperone.

Introduction: The Challenge of Protein Misfolding and Aggregation

The function of a protein is intrinsically linked to its unique three-dimensional structure. The process of protein folding is a complex energy landscape through which a polypeptide chain navigates to attain its native, functional conformation. However, under cellular stress or due to genetic mutations, proteins can misfold and expose hydrophobic residues that are normally buried within the protein core. These exposed hydrophobic patches can lead to intermolecular interactions, resulting in the formation of soluble oligomers and, eventually, insoluble aggregates.[1] Such protein aggregation is a hallmark of many neurodegenerative diseases, including Alzheimer's and Parkinson's, and also poses a major hurdle in the manufacturing and storage of therapeutic proteins.

Chemical chaperones are small molecules that can assist in protein folding and prevent aggregation.[2][3] L-Valine, a branched-chain amino acid, is a fundamental component of the hydrophobic core of many proteins and plays a crucial role in their stability.[4][5] This guide focuses on this compound, a salt form of L-Valine that offers enhanced solubility in aqueous solutions, making it a potentially valuable tool for in vitro studies of protein folding and as a formulation excipient.

The Physicochemical Basis of L-Valine's Role

Hydrophobic Interactions in Protein Folding

Hydrophobic interactions are a primary driving force in protein folding.[4][5] In an aqueous environment, the nonpolar side chains of amino acids like valine are thermodynamically driven to minimize their contact with water molecules. This leads to the sequestration of these residues in the protein's interior, forming a stable hydrophobic core.[1] The stability conferred by the hydrophobic core is critical for maintaining the protein's native conformation and preventing the exposure of aggregation-prone regions.

This compound: Properties and Potential Advantages

This compound is the salt of L-Valine, formed by reacting the amino acid with hydrochloric acid. This modification protonates the amino group, increasing the compound's polarity and, consequently, its solubility in water and other polar solvents. This enhanced solubility is a significant advantage in experimental settings, allowing for the preparation of high-concentration stock solutions for use in protein folding and aggregation assays. In the context of pharmaceutical formulations, the use of amino acid hydrochlorides can improve the stability and bioavailability of active pharmaceutical ingredients.

This compound's Potential Mechanism of Action in Protein Folding and Aggregation

While specific studies quantifying the effects of this compound are scarce, its potential mechanisms as a chemical chaperone can be inferred from the properties of hydrophobic amino acids.

-

Stabilization of the Native State: By increasing the entropic cost of exposing hydrophobic residues to the solvent, L-Valine in solution could thermodynamically favor the compact, folded state of a protein, thereby increasing its melting temperature (Tm) and overall stability.

-

Interference with Aggregation Nucleation: this compound molecules in solution may interact with exposed hydrophobic patches on unfolded or partially folded protein intermediates. This interaction could shield these regions, preventing the intermolecular associations required for the formation of aggregation nuclei.

-

Modulation of Aggregation Pathways: The presence of this compound might alter the kinetics of aggregation, potentially slowing the rate of fibril elongation or favoring the formation of less toxic, off-pathway amorphous aggregates.

dot graph TD subgraph "Protein Homeostasis" A[Unfolded Polypeptide] --> B{Correctly Folded Protein}; A --> C{Misfolded Protein}; C --> B; C --> D[Protein Aggregates]; end

end

Figure 1: Conceptual workflow of this compound's potential role in protein folding.

Quantitative Data Summary (Hypothetical)

To illustrate the potential effects of this compound, the following tables present hypothetical quantitative data that could be obtained from the experimental protocols described in the subsequent sections.

Table 1: Hypothetical Thermal Stability of Lysozyme in the Presence of this compound as Determined by Differential Scanning Calorimetry (DSC)

| L-Valine HCl (mM) | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔHcal) (kcal/mol) |

| 0 | 72.5 | 130 |

| 50 | 74.2 | 135 |

| 100 | 75.8 | 142 |

| 200 | 77.1 | 148 |

Table 2: Hypothetical Aggregation Kinetics of Insulin in the Presence of this compound as Determined by Thioflavin T (ThT) Assay

| L-Valine HCl (mM) | Lag Time (tlag) (hours) | Apparent Rate Constant (kapp) (h-1) |

| 0 | 2.5 | 0.8 |

| 50 | 4.1 | 0.6 |

| 100 | 6.8 | 0.4 |

| 200 | 9.2 | 0.2 |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the role of this compound in protein folding and aggregation.

Circular Dichroism (CD) Spectroscopy for Assessing Protein Secondary Structure and Thermal Stability

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein upon interaction with a ligand or in response to thermal denaturation.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (e.g., Lysozyme at 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.

-

Prepare a series of protein samples with varying concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM). The final protein concentration should be in the range of 0.1-0.2 mg/mL.

-

Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.

-

-

CD Spectra Acquisition:

-

Record far-UV CD spectra (190-260 nm) of each sample at a constant temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.

-

Use the buffer containing the corresponding concentration of this compound as a blank.

-

Average at least three scans for each sample to improve the signal-to-noise ratio.

-

-

Thermal Denaturation:

-

Monitor the CD signal at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

-

Record the CD signal at regular temperature intervals.

-

-

Data Analysis:

-

The secondary structure content can be estimated from the far-UV CD spectra using deconvolution software.

-

Plot the CD signal at 222 nm as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the thermal transition.

-

Figure 2: Experimental workflow for CD spectroscopy analysis.

Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT exhibits a significant increase in fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid aggregates.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the target protein (e.g., Insulin at 5 mg/mL) in a suitable buffer (e.g., 100 mM phosphate buffer with 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM) in the same buffer and filter through a 0.22 µm syringe filter. Store protected from light.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, prepare reaction mixtures containing the protein at a final concentration of 0.5 mg/mL, ThT at a final concentration of 20 µM, and varying concentrations of this compound (e.g., 0 mM, 50 mM, 100 mM, 200 mM).

-

Include control wells with buffer and ThT only (for background fluorescence) and protein and buffer only (to check for intrinsic fluorescence changes).

-

Seal the plate to prevent evaporation.

-

-

Kinetic Measurement:

-

Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking to promote aggregation.

-

Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for a desired duration (e.g., 24-48 hours).

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curves represent the kinetics of fibril formation.

-

From these curves, key kinetic parameters can be extracted, including the lag time (tlag), which is the time before significant fibril formation occurs, and the apparent rate constant of fibril growth (kapp), determined from the slope of the exponential phase.

-

Figure 3: Workflow for the Thioflavin T aggregation assay.

This compound and Cellular Protein Quality Control

In a cellular context, the management of misfolded proteins is primarily handled by the protein quality control (PQC) machinery, which includes molecular chaperones and the ubiquitin-proteasome system. When the load of misfolded proteins in the endoplasmic reticulum (ER) exceeds the folding capacity, a signaling network known as the Unfolded Protein Response (UPR) is activated. The UPR aims to restore ER homeostasis by upregulating the expression of chaperones, enhancing protein degradation pathways, and transiently attenuating protein synthesis.

While there is no direct evidence linking this compound to the modulation of the UPR or heat shock protein (HSP) response, it is conceivable that by stabilizing proteins and reducing the burden of misfolded species, it could indirectly alleviate ER stress and lessen the demand on these cellular PQC systems. Further research is needed to explore this potential connection.

Figure 4: The Unfolded Protein Response (UPR) signaling pathway.

Conclusion and Future Directions

This compound, as a highly soluble form of a key hydrophobic amino acid, presents an intriguing candidate for investigation as a chemical chaperone. Its potential to stabilize native protein conformations and interfere with the aggregation process warrants further systematic study. The experimental protocols detailed in this guide provide a robust framework for quantifying the effects of this compound on the folding and aggregation of various model proteins. Future research should focus on generating precise quantitative data on its impact on folding kinetics, thermodynamic stability, and aggregation pathways. Furthermore, exploring its effects in cellular models of protein misfolding diseases could provide valuable insights into its potential therapeutic applications. The development of effective strategies to combat protein aggregation remains a critical challenge, and a deeper understanding of the role of molecules like this compound will be instrumental in advancing this field.

References

- 1. youtube.com [youtube.com]

- 2. Hydrophobic surface residues can stabilize a protein through improved water-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

L-Valine Hydrochloride: A Technical Guide to its Application as a Precursor in Biosynthetic Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine, an essential branched-chain amino acid, serves as a critical building block in numerous biosynthetic pathways, leading to the production of a diverse array of commercially significant molecules, including antibiotics and vitamins. Its hydrochloride form, L-Valine HCl, is a highly soluble and stable salt, making it an ideal precursor for use in fermentation and cell culture-based research and production. This technical guide provides an in-depth overview of the role of L-Valine as a precursor, focusing on key biosynthetic pathways, quantitative data from metabolic engineering studies, and detailed experimental protocols relevant to researchers in drug development and biotechnology.

L-Valine in Key Biosynthetic Pathways

L-Valine is a direct or indirect precursor to a variety of valuable secondary metabolites. Understanding these pathways is crucial for optimizing production through metabolic engineering and synthetic biology approaches.

Penicillin and Cephalosporin Biosynthesis

L-Valine is one of the three primary amino acid precursors for the biosynthesis of penicillin and cephalosporin antibiotics. The pathway begins with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This initial step is catalyzed by the non-ribosomal peptide synthetase, ACV synthetase (ACVS). The L-valine undergoes an epimerization to the D-form during its incorporation into the tripeptide.[1][2] Subsequent enzymatic steps lead to the formation of the characteristic β-lactam ring structure of these antibiotics.[1] Isotopic labeling studies using 14C-L-valine have confirmed its direct incorporation into the penicillin and cephalosporin backbones.[3]

References

- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update of the suicide plasmid‐mediated genome editing system in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of L-Valine Hydrochloride: An In-depth Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Valine hydrochloride, a crucial amino acid derivative in pharmaceutical and biotechnological research. Understanding these properties is fundamental for designing robust experiments, developing stable formulations, and ensuring reproducible results. This document outlines key parameters, presents them in clear tabular formats, details experimental protocols for their determination, and provides visual workflows to guide laboratory practices.

Core Physicochemical Data

This compound is the hydrochloride salt of L-Valine, an essential branched-chain amino acid. The addition of hydrochloric acid protonates the amino group, enhancing the compound's solubility in aqueous solutions. While data for the anhydrous form is limited, information on the closely related L-Valine and its monohydrate form provides valuable insights.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White crystalline powder | |

| Storage | Room temperature, in a dry, well-sealed container |

Table 2: Thermodynamic and Spectroscopic Properties

| Property | Value | Conditions |

| Melting Point | Decomposes at approx. 280 °C | Data for this compound monohydrate[1] |

| pKa (Carboxylic Acid) | ~2.32 | For the carboxylic acid group of L-Valine[2] |

| Specific Optical Rotation, [α]D²⁰ | +22.9° to +28.3° | Varies with concentration and HCl molarity[3][4][5][6] |

Table 3: Solubility Profile

| Solvent | Solubility | Notes |

| Water | Soluble | L-Valine has a solubility of 8.85 g/100 mL at 25°C[5][6]. The hydrochloride salt is expected to have higher solubility. |

| Ethanol | Very slightly soluble to almost insoluble | L-Valine is almost insoluble in ethanol[5][6]. |

| Methanol | Slightly soluble | |

| DMSO | Insoluble | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for consistent research outcomes. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state, or its decomposition temperature.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting range, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). For substances that decompose, note the temperature at which decomposition begins.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Preparation: Prepare a series of vials containing a fixed volume (e.g., 10 mL) of the desired solvents (e.g., water, ethanol, methanol).

-

Sample Addition: Add a pre-weighed excess amount of this compound to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

-

Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), HPLC, or by gravimetric analysis after solvent evaporation.

-

Calculation: Calculate the solubility in g/100 mL or other desired units based on the concentration of the saturated solution.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of this compound.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add the NaOH solution in small, known increments (e.g., 0.1 mL) to the this compound solution.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.

Determination of Specific Optical Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of its chiral nature.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a specified solvent (e.g., water or a specific concentration of HCl) to a known concentration (c, in g/mL).

-

Apparatus Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument by measuring the rotation of a blank (the solvent used for the sample).

-

Sample Measurement: Fill the polarimeter tube (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Data Recording: Measure the observed optical rotation (α) of the sample solution.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Visualizing Experimental Processes

Diagrams created using Graphviz provide a clear visual representation of the workflows and relationships discussed.

References

- 1. researchgate.net [researchgate.net]

- 2. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. L-Valine | 72-18-4 [chemicalbook.com]

- 6. L-Valine CAS#: 72-18-4 [m.chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

L-Valine hydrochloride CAS number and molecular weight for research

An In-depth Whitepaper on the Properties, Applications, and Biological Significance of L-Valine Hydrochloride for Scientific Research and Drug Development.

This technical guide provides comprehensive information on this compound, a crucial amino acid derivative for professionals in research, and drug development. This document outlines its chemical properties, experimental applications, and its role in cellular signaling pathways.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of L-Valine, an essential branched-chain amino acid (BCAA). The addition of hydrochloride increases its solubility in aqueous solutions, making it a preferred form for various research applications.

| Property | Value | Citations |

| CAS Number | 17498-50-9 | |

| Molecular Weight | 153.61 g/mol | |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][2] |

| Stability | Stable under normal conditions. | [3] |

Applications in Research and Development

This compound and its derivatives are integral to numerous research and industrial processes, from cell culture to the synthesis of pharmaceuticals.

Cell Culture Supplementation

L-Valine is an essential component of cell culture media, vital for cell growth, proliferation, and protein synthesis.[4] Supplementing media with L-valine can reduce the dependency on serum, thereby minimizing the risk of introducing exogenous contaminants and increasing the stability of the culture system.[4] It also plays a role in regulating osmotic pressure and optimizing the cellular microenvironment.[4]

Experimental Protocol: Preparation of a Sterile this compound Stock Solution for Cell Culture

This protocol outlines the preparation of a sterile, concentrated stock solution of this compound suitable for supplementing cell culture media.

Materials:

-

This compound powder

-

High-purity water for injection (WFI) or cell culture grade water

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Analytical balance

-

pH meter (optional)

-

Sterile workspace (e.g., laminar flow hood)

Procedure:

-

In a sterile workspace, accurately weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of WFI or cell culture grade water to achieve the desired stock solution concentration.

-

Gently agitate the solution until the powder is completely dissolved.

-

If necessary, check the pH of the solution and adjust to a range compatible with your cell culture medium (typically 7.0-7.4) using sterile, dilute NaOH or HCl.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.

-

Store the aliquots at the recommended temperature (typically -20°C for long-term storage).

Peptide Synthesis

L-Valine derivatives, such as Boc-L-Valine, are fundamental building blocks in solid-phase peptide synthesis (SPPS). Due to the sterically hindered nature of valine's side chain, specific coupling reagents and optimized protocols are necessary to ensure efficient and accurate peptide bond formation.[5]

Experimental Workflow: Incorporation of Boc-L-Valine in Solid-Phase Peptide Synthesis

Protocol Outline for Boc-L-Valine Coupling:

-

Resin Preparation: The solid support resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Deprotection: The N-terminal protecting group (e.g., Boc) of the resin-bound peptide is removed using an acid such as trifluoroacetic acid (TFA).

-

Neutralization: The resulting ammonium salt is neutralized to the free amine using a base like N,N-Diisopropylethylamine (DIEA).

-

Amino Acid Activation: In a separate vessel, Boc-L-Valine is activated using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

-

Coupling: The activated Boc-L-Valine solution is added to the resin, and the mixture is agitated to facilitate peptide bond formation. Due to steric hindrance, this step may require longer reaction times or double coupling.[6]

-

Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Role in Cellular Signaling

As a branched-chain amino acid, L-valine plays a significant role in regulating key metabolic and growth-related signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[7][8]

Amino acids, including L-valine, are known to activate the mTORC1 complex.[8][9] This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promote the initiation of protein translation.[8]

Signaling Pathway: BCAA Regulation of mTORC1

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Cell Culture Grade L-Valine CAS No 72-18-4 [xilongchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Valine Hydrochloride: A Technical Guide to Solution Preparation for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrochloride salt form of L-Valine, focusing on its physicochemical properties and the preparation of aqueous solutions for research, cell culture, and drug development applications.

Physicochemical Properties: L-Valine vs. L-Valine Hydrochloride

The hydrochloride salt of L-Valine offers distinct advantages over its free amino acid counterpart, primarily in terms of solubility. The addition of hydrochloric acid protonates the amino group, increasing the compound's polarity and its affinity for aqueous solutions. A summary of key physicochemical properties is presented below.

| Property | L-Valine | This compound Monohydrate | References |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ · HCl · H₂O | [1] |

| Molecular Weight | 117.15 g/mol | 171.63 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [1][2] |

| Solubility in Water | 88.5 g/L at 25°C | More soluble than L-Valine | [3][4] |

| pKa (Carboxyl Group) | ~2.29 | Not explicitly stated, but expected to be similar to L-Valine | [5] |

| pKa (Amino Group) | ~9.74 | Not explicitly stated, but the amino group is protonated | [5] |

| Melting Point | Decomposes at ~315°C | Decomposes around 280°C | [1][2] |

Experimental Protocols

Preparation of an Aqueous this compound Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM stock solution of this compound, suitable for use in cell culture and other research applications.

Materials:

-

This compound monohydrate (MW: 171.63 g/mol )

-

Nuclease-free water (for cell culture applications) or deionized water

-

Sterile conical tubes or bottles

-

Analytical balance

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile filter

-

1 M NaOH and 1 M HCl solutions for pH adjustment

Procedure:

-

Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass of this compound monohydrate:

-

Mass (g) = 0.1 L × 0.1 mol/L × 171.63 g/mol = 1.7163 g

-

-

Dissolution:

-

Weigh out 1.7163 g of this compound monohydrate using an analytical balance.

-

Add the powder to a sterile container with approximately 80 mL of nuclease-free or deionized water.

-

Place a sterile magnetic stir bar in the container and stir the solution until the powder is completely dissolved. Gentle warming (up to 42°C) can be applied to aid dissolution[2].

-

-

pH Adjustment (if necessary):

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Measure the pH of the this compound solution. It will be acidic.

-

If a specific pH is required for your application (e.g., physiological pH of ~7.4 for cell culture media), slowly add 1 M NaOH dropwise while continuously monitoring the pH until the desired value is reached. Be cautious not to overshoot the target pH. If necessary, use 1 M HCl to readjust.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a 100 mL graduated cylinder or volumetric flask.

-

Add water to bring the final volume to 100 mL.

-

-

Sterilization and Storage:

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 2-8°C.

-

Quantification of L-Valine in Solution by High-Performance Liquid Chromatography (HPLC)

This method provides a general overview of quantifying L-Valine concentration in a prepared solution, which is crucial for quality control and experimental accuracy. This often involves pre-column derivatization to enhance detection.[6][7][8]

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

This compound solution (sample)

-

L-Valine standard of known concentration

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA))

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a series of L-Valine standards of known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the this compound solution to fall within the concentration range of the calibration curve.

-

Derivatization:

-

Mix a specific volume of the standard or sample with the derivatization agent according to a validated protocol.

-

Allow the reaction to proceed for the specified time.

-

-

HPLC Analysis:

-

Filter the derivatized standards and samples through a 0.45 µm syringe filter.

-

Inject a fixed volume of each standard and sample into the HPLC system.

-

Run the HPLC method with a suitable gradient program to separate the derivatized L-Valine.

-

-

Data Analysis:

-

Integrate the peak area of the derivatized L-Valine for each standard and sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of L-Valine in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

L-Valine and the mTOR Signaling Pathway

L-Valine, as a branched-chain amino acid (BCAA), plays a crucial role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The presence of amino acids, including L-Valine, is sensed by the cell and signals to mTORC1, a key complex in the pathway.

Experimental Workflow: Solution Preparation to Cell Culture Supplementation

The following diagram illustrates a typical workflow for preparing an this compound solution and using it to supplement cell culture media.

References

- 1. L-Valine | 72-18-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Amino Acids [vanderbilt.edu]

- 6. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Role of L-Valine Hydrochloride in Enhancing Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Valine, an essential branched-chain amino acid (BCAA), plays a pivotal role in cellular metabolism, extending beyond its fundamental function in protein synthesis. Emerging evidence highlights its significant impact on mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the biological functions of L-Valine hydrochloride in mitochondrial respiration. It details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols for investigation, and visualizes the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of L-Valine in metabolic and mitochondrial-related disorders.

Introduction: L-Valine and its Significance in Cellular Energetics

L-Valine is one of three essential branched-chain amino acids, which must be obtained through diet.[1] Beyond its role as a substrate for protein synthesis, L-Valine and its metabolites are crucial signaling molecules and energy substrates.[2] The hydrochloride salt of L-Valine is frequently utilized in research and pharmaceutical preparations to enhance its solubility and bioavailability in aqueous solutions, such as cell culture media. Once dissolved, it dissociates, making the biologically active L-Valine molecule readily available to the cells.[1][3]

Recent studies have illuminated the direct influence of L-Valine on mitochondrial function, demonstrating its capacity to improve mitochondrial respiration, enhance ATP production, and protect against oxidative stress.[4][5] This guide delves into the core mechanisms by which this compound modulates mitochondrial activity.

L-Valine Catabolism and its Integration with Mitochondrial Respiration

The catabolism of L-Valine is initiated in the mitochondria and directly feeds into the central energy-producing pathways of the cell.[2]

The metabolic breakdown of L-Valine proceeds through the following key steps:

-

Transamination: L-Valine is converted to α-ketoisovalerate in a reversible reaction catalyzed by branched-chain aminotransferase (BCAT).[6]

-

Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6]

-

Further Oxidation: Through a series of enzymatic reactions, isobutyryl-CoA is ultimately metabolized to succinyl-CoA, a key intermediate of the Tricarboxylic Acid (TCA) cycle.[1]

By providing succinyl-CoA, L-Valine anaplerotically replenishes the TCA cycle, thereby increasing the pool of reducing equivalents (NADH and FADH2) available to the electron transport chain (ETC) for oxidative phosphorylation and subsequent ATP synthesis.[2]

Quantitative Impact of L-Valine on Mitochondrial Function

Studies utilizing C2C12 myotubes have provided quantitative evidence of L-Valine's positive effects on mitochondrial respiration. Treatment with L-Valine has been shown to significantly enhance key parameters of mitochondrial function.[4][7]

| Parameter | Treatment Group | Fold Change vs. Control (Approx.) | Significance (p-value) | Reference |

| Basal Respiration | 1.0 mM L-Valine (24h) | ~1.5x | < 0.05 | [4] |

| Maximal Respiration | 1.0 mM L-Valine (24h) | ~1.7x | < 0.01 | [4] |

| Spare Respiratory Capacity | 1.0 mM L-Valine (24h) | ~2.0x | < 0.01 | [4] |

| Mitochondrial ATP Production | 1.0 mM L-Valine (24h) | ~1.6x | < 0.001 | [4] |

| Complex I Activity | 0.1 mM L-Valine (24h) | Increased | < 0.05 | [4] |

| Complex II Activity | 0.1 mM L-Valine (24h) | Increased | < 0.01 | [4] |

| Complex IV Activity | 0.1 mM L-Valine (24h) | Increased | < 0.001 | [4] |

Table 1: Summary of Quantitative Effects of L-Valine on Mitochondrial Respiration in C2C12 Cells

These data indicate that L-Valine not only increases baseline mitochondrial activity but also enhances the capacity of cells to respond to increased energy demands.[4] The upregulation of Complexes I, II, and IV activity suggests a broad positive impact on the electron transport chain.[4]

Signaling Pathways Modulated by L-Valine

L-Valine and other BCAAs are not merely metabolic substrates; they are also potent signaling molecules that can modulate pathways controlling mitochondrial biogenesis and function.

PGC-1α/β Pathway

L-Valine treatment has been demonstrated to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1 beta (PGC-1β).[4][7] These transcriptional coactivators are master regulators of mitochondrial biogenesis.[8] PGC-1α and PGC-1β, once activated, co-activate nuclear respiratory factors (NRFs) and other transcription factors that drive the expression of genes encoding mitochondrial proteins, including components of the ETC and mitochondrial transcription factor A (TFAM).[9]

mTOR Pathway

Branched-chain amino acids are known activators of the mammalian target of rapamycin (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1).[10][11] While leucine is the most potent activator, valine also contributes to mTORC1 activation.[12] Activated mTORC1 can promote mitochondrial biogenesis and function through several mechanisms, including the regulation of PGC-1α.[10][11]

Experimental Protocols

This section provides an overview of the key experimental protocols used to assess the impact of this compound on mitochondrial respiration.

Preparation of this compound for Cell Culture

This compound is typically a white crystalline powder that is soluble in water.[13]

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile environment.

-

Dissolve in sterile, cell-culture grade water or phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 100 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store aliquots at -20°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1.0 mM) for treating the cells.

-

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the OCR of live cells in real-time, providing insights into mitochondrial function.[14]

High-Resolution Respirometry (HRR) with Oroboros O2k

The Oroboros O2k provides high-resolution measurement of oxygen consumption in intact or permeabilized cells, allowing for detailed analysis of ETC complex activities.[15]

-

Cell Preparation: Culture and treat C2C12 cells with this compound as described previously. Harvest and resuspend the cells in a suitable respiration medium.

-

O2k Calibration: Calibrate the polarographic oxygen sensors of the O2k instrument.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add the cell suspension to the O2k chambers.

-

Sequentially titrate a series of substrates and inhibitors to assess the function of different parts of the ETC. A typical SUIT protocol might include:

-

Routine Respiration: Measurement of endogenous respiration.

-

Complex I-linked Respiration: Addition of Complex I substrates (e.g., pyruvate, glutamate, malate).

-

Complex II-linked Respiration: Addition of a Complex I inhibitor (e.g., rotenone) followed by a Complex II substrate (e.g., succinate).

-

Maximal Electron Transport Capacity: Addition of an uncoupler (e.g., FCCP).

-

Complex IV Activity: Addition of a Complex III inhibitor (e.g., antimycin A) followed by a Complex IV substrate (e.g., TMPD/ascorbate).

-

Residual Oxygen Consumption: Addition of a Complex IV inhibitor (e.g., sodium azide).

-

-

-

Data Analysis: Analyze the oxygen flux data to determine the respiration rates associated with each respiratory state and complex.[4]

Conclusion and Future Directions